molecular formula C11H10O2 B13343551 6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one

6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one

Katalognummer: B13343551
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: IRNKSQCCTNQZMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthofuran and is known for its unique structural properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a naphthalene derivative and a furan ring precursor, which undergo cyclization in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane, methanol, or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of 6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H10O2

Molekulargewicht

174.20 g/mol

IUPAC-Name

2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one

InChI

InChI=1S/C11H10O2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1,3,5,9H,2,4,6H2

InChI-Schlüssel

IRNKSQCCTNQZMG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3=C(C1)C=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.